Spiro[4.5]decane-8-carboxylic acid has been investigated as a cyclic analogue of the anticonvulsant drug valproic acid (di-n-propylacetic acid) []. This research aimed to explore the role of the carboxylic acid group in the anticonvulsant activity of valproic acid and to evaluate the potential of carbocyclic spiranes as stable alternatives to metabolically labile compounds.
The synthesis of spiro[4.5]decane-8-carboxylic acid typically involves several methods, including:
These methods are often optimized for yield and selectivity, with parameters such as temperature, reaction time, and reagent concentrations being critical for successful synthesis.
The molecular structure of spiro[4.5]decane-8-carboxylic acid features a bicyclic framework with a carboxylic acid functional group at one of the bridgehead positions. The unique arrangement provides distinctive steric and electronic properties that influence its reactivity and interactions with biological systems.
Spiro[4.5]decane-8-carboxylic acid can participate in several types of chemical reactions:
The compound is associated with potential hazards such as skin irritation and serious eye irritation, necessitating proper handling precautions during laboratory work .
Spiro[4.5]decane-8-carboxylic acid has several promising applications:
Spiro[4.5]decane-8-carboxylic acid features a distinctive spirocyclic architecture where a cyclohexane ring shares a single carbon atom (spiro carbon, C8) with a cyclopentane ring. The carboxylic acid functional group is appended at the C8 position adjacent to the spiro junction. This configuration creates a three-dimensional framework characterized by high rigidity and defined stereochemistry. The systematic name follows IUPAC spiro compound nomenclature rules, with the parent hydrocarbon designated as spiro[4.5]decane, where "[4.5]" indicates the ring sizes (six-membered and five-membered rings) connected through the quaternary spiro carbon. The molecular formula is C₁₁H₁₈O₂ (molecular weight: 182.26 g/mol), with the SMILES representation written as C1CCC2(C1)CCC(CC2)C(=O)O
[6]. This structural complexity results in enhanced stereochemical stability compared to linear or fused ring systems, making it valuable for designing conformationally restricted bioactive molecules.
Table 1: Fundamental Chemical Identifiers of Spiro[4.5]decane-8-carboxylic Acid
Property | Value | Source |
---|---|---|
CAS Registry Number | 19027-23-7 | [2] |
Molecular Formula | C₁₁H₁₈O₂ | [6] |
Average Molecular Weight | 182.26 g/mol | [2] |
SMILES | C1CCC2(C1)CCC(CC2)C(=O)O | [6] |
InChIKey | NOHIIJZANZJPGI-UHFFFAOYSA-N | [6] |
The synthetic exploration of spiro[4.5]decane derivatives gained significant momentum in the late 20th century alongside advances in ring expansion methodologies. Early synthetic routes relied on multi-step sequences involving Robinson annulations or intramolecular cyclizations, which often suffered from low yields and poor stereocontrol. A transformative advancement came with Nakamura and Kuwajima's landmark ring expansion and cleavage protocol using succinoin derivatives. Their approach utilized boron trifluoride etherate-mediated reactions between cyclohexanone diethyl ketal and 1,2-bis(trimethylsilyloxy)cyclobut-1-ene, followed by trifluoroacetic acid treatment, yielding spiro[4.5]decane-1,4-dione as a key intermediate. This diketone served as a versatile precursor to various spiro[4.5]decane functionalized derivatives, including carboxylic acids, through controlled carbonyl manipulation strategies [7]. These methodologies provided robust access to gram-scale quantities of spirocyclic cores, enabling deeper pharmacological exploration of this structurally unique chemotype.
The spiro[4.5]decane framework has emerged as a privileged scaffold in drug discovery due to its pronounced three-dimensionality and enhanced fraction of sp³-hybridized carbon atoms (Fsp³). These characteristics contribute to improved solubility profiles and reduced planar aromaticity compared to flat heterocyclic systems, thereby increasing the likelihood of favorable pharmacokinetic properties and successful clinical translation. Medicinal chemists exploit the scaffold's inherent rigidity to pre-organize pharmacophores for optimal target engagement, particularly against challenging biological targets like ion channels and GPCRs. For instance, derivatives incorporating this spirocycle demonstrate exceptional activity as voltage-gated sodium channel (NaV1.7) inhibitors – a promising target for non-opioid pain management [3]. Beyond pharmacology, the scaffold's structural stability and functionalization versatility make it attractive for developing specialty polymers and chiral materials where controlled spatial orientation of functional groups is critical [8]. Commercial availability of building blocks like the Boc-protected 2,8-diazaspiro[4.5]decane further enables diverse applications in medicinal chemistry campaigns [8] [10].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8